molecular formula C16H18N2O3S2 B3650931 N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide

N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B3650931
M. Wt: 350.5 g/mol
InChI Key: UJTPMHSWKSWXKH-UHFFFAOYSA-N
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Description

N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetamide group linked to a phenethyl group, which is further substituted with an aminosulfonyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of 4-(aminosulfonyl)phenethylamine through the reaction of 4-nitrophenethylamine with a sulfonyl chloride derivative under basic conditions.

    Acetylation: The phenethylamine intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to form N1-[4-(aminosulfonyl)phenethyl]acetamide.

    Thioether Formation: Finally, the acetylated intermediate undergoes a thioether formation reaction with a phenylsulfanyl reagent, such as thiophenol, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N1-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide involves the inhibition of key enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes such as dihydropteroate synthase and dihydrofolate reductase . This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminosulfonyl)benzyl]acetamide: Similar in structure but lacks the phenylsulfanyl group.

    N-[2-(methylsulfanyl)phenyl]acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group.

    N-[4-(hydroxymethyl)phenyl]acetamide: Features a hydroxymethyl group instead of an aminosulfonyl group.

Uniqueness

N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide is unique due to the presence of both the aminosulfonyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its similar counterparts .

Properties

IUPAC Name

2-phenylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c17-23(20,21)15-8-6-13(7-9-15)10-11-18-16(19)12-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPMHSWKSWXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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